molecular formula C11H8N2O2 B2678482 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile CAS No. 253786-56-0

3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile

Cat. No.: B2678482
CAS No.: 253786-56-0
M. Wt: 200.197
InChI Key: QJBZWCHIEWPKTK-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Novel Derivatives

One of the primary applications of 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile is in the synthesis of novel derivatives that exhibit cytotoxic activity. For instance:

  • Synthesis Pathway : The compound can be synthesized from isatin and 5,7-dibromoisatin through multi-step organic reactions.
  • Characterization Techniques : Newly synthesized compounds are characterized using techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Mass Spectrometry (MS), and elemental analysis.

Research indicates that derivatives of this compound demonstrate a range of biological activities:

  • Cytotoxic Activity : Certain derivatives have shown significant selectivity toward cancer cell lines such as MCF-7.
  • Mechanisms of Action : The pharmacological effects are believed to involve interactions with cellular pathways and enzymes relevant to disease processes.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Starting Materials : Isatin and 5,7-dibromoisatin.
  • Reactions : The compound undergoes nucleophilic addition reactions due to the presence of the dioxo group.
  • Yield Optimization : Adjustments in reaction conditions (solvent, temperature, catalysts) can enhance yield and purity.

Case Study 1: Cytotoxic Derivatives

In a study examining the cytotoxic properties of derivatives synthesized from this compound:

CompoundStructureActivitySelectivity
2-(5,7-Dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamideStructureHighMCF-7

This derivative was noted for its enhanced cytotoxicity due to electron-withdrawing substitutions that increased lipophilicity.

Case Study 2: Broad Biological Activities

Another study highlighted the diverse biological activities exhibited by derivatives:

Activity TypeExamples
AntibacterialEffective against various bacterial strains
AntitumorSelective cytotoxicity towards tumor cells
AntiviralInhibition of viral replication in vitro

Mechanism of Action

The mechanism of action of 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects . The specific molecular targets and pathways involved depend on the particular application and context of use.

Comparison with Similar Compounds

3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific indole structure, which imparts distinct chemical and biological properties .

Biological Activity

The compound 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H9N2O4
  • Molecular Weight : 219.196 g/mol
  • CAS Number : 81250-90-0
  • Structure : The compound features a dioxo-indole moiety linked to a propanenitrile group, which is significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with indole structures often exhibit diverse biological activities. The mechanisms through which this compound exerts its effects may include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways.
  • Antioxidant Activity : Indole derivatives often possess antioxidant properties that can mitigate oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways.

Antidiabetic Activity

A recent study explored the potential of indole derivatives as anti-diabetic agents. It was found that certain derivatives could inhibit aldose reductase, an enzyme implicated in diabetes complications. The study highlighted the binding affinity of these compounds and their potential to lower blood glucose levels through in-vivo models .

Anticancer Properties

Indole-based compounds have been investigated for their anticancer properties. For instance, structural modifications similar to those in this compound have demonstrated significant inhibition of cancer cell proliferation in vitro .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntidiabeticInhibition of aldose reductase
AntioxidantReduction of oxidative stressGeneral knowledge based on indole chemistry
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionPotential inhibition of metabolic enzymesGeneral knowledge based on indole chemistry

Properties

IUPAC Name

3-(2,3-dioxoindol-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c12-6-3-7-13-9-5-2-1-4-8(9)10(14)11(13)15/h1-2,4-5H,3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBZWCHIEWPKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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